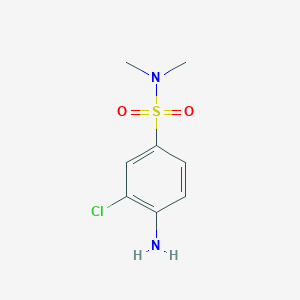

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide

Overview

Description

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its interesting chemical and physical properties. The papers provided focus on related sulfonamide compounds, which offer insights into the behavior of sulfonamides in various conditions. For instance, the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in binary solvent mixtures have been investigated, providing valuable data on how such compounds interact with solvents . Additionally, structural and spectroscopic properties of a related sulfonamide have been characterized, offering a glimpse into the molecular structure and behavior of these compounds . Furthermore, the synthesis and application of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as acylation reagents highlight the chemical reactivity of sulfonamide derivatives . Lastly, the tautomerism of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has been studied, which is relevant to understanding the acid-base behavior of sulfonamides .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be carried out under various conditions. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, demonstrating the possibility of creating sulfonamide compounds without the use of solvents, which is beneficial from an environmental standpoint . This method also highlights the chemoselectivity and efficiency of the process, as well as the stability and ease of preparation of the acylating reagents.

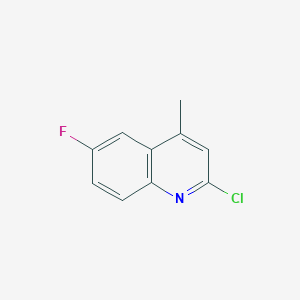

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic and crystallographic techniques. The compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters such as bond lengths and angles . Density functional theory (DFT) calculations further support the experimental data, offering a theoretical perspective on the molecular structure.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions, as evidenced by their use as acylation reagents. The selective protection of primary amines, acylation of aliphatic amines, and monofunctionalization of diamines using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides demonstrate the versatility and selectivity of these compounds in synthetic chemistry . The ability to carry out reactions in water as a green solvent is particularly noteworthy, as it aligns with the principles of green chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their interactions with solvents. The solubility of 4-aminobenzenesulfonamide in various binary solvent systems was measured, showing that solubility varies with the composition of the solvent mixture and temperature . Thermodynamic models were applied to correlate the experimental data, providing insights into the Gibbs energy, enthalpy, and entropy of mixing. These properties are crucial for understanding the behavior of sulfonamides in different environments and for their application in pharmaceuticals and other industries.

Scientific Research Applications

Synthesis of Cyclic Compounds

- Sulfonamide derivatives, including aminobenzenesulfonamides, play a crucial role in the synthesis of novel cyclic compounds. These compounds are vital in the pharmaceutical industry and organic synthesis, demonstrating the versatility and value of sulfonamide moieties in creating complex molecular structures (Kyosuke Kaneda, 2020).

Environmental Applications

- Advanced Oxidation Processes (AOPs) utilize sulfonamide derivatives for environmental remediation, particularly in the degradation of pollutants like acetaminophen. AOPs lead to various by-products, demonstrating the role of sulfonamides in environmental chemistry and pollution management (Mohammad Qutob et al., 2022).

Pharmacological Effects

- Sulfonamide compounds, including chlorogenic acid (CGA) derivatives, exhibit a wide range of biological and pharmacological activities. These include antioxidant, antibacterial, anti-inflammatory, and neuroprotective effects, highlighting their potential in treating various diseases and conditions (M. Naveed et al., 2018).

Advanced Materials and Chemical Industry

- Amino-1,2,4-triazoles, closely related to sulfonamide chemistry, serve as raw materials for the fine organic synthesis industry, indicating the importance of nitrogen-containing compounds in producing agricultural products, pharmaceuticals, and other high-value chemicals (Nazarov V.N. et al., 2021).

Medicinal Chemistry Advances

- Sulfonamide-based compounds continue to be a focus for the development of new medications, demonstrating broad bioactivity after chemical modifications. This includes applications in antimicrobial, anticancer, and anti-inflammatory therapies, showcasing the ongoing research and development efforts in sulfonamide-based drug discovery (He Shichao et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-amino-3-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWARKSLZMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172498 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide | |

CAS RN |

19021-35-3 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019021353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

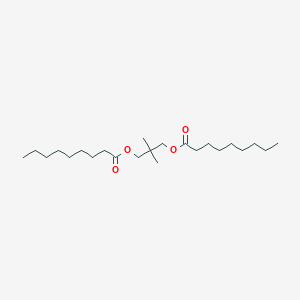

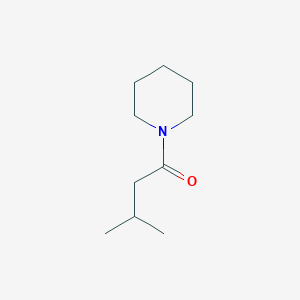

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)